
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose is a synthetic sugar derivative extensively used in the biomedical industry. This compound is particularly significant due to its applications in the development of antiviral drugs, specifically targeting viral infections associated with diseases like HIV/AIDS. Its structural properties make it an invaluable tool for drug discovery and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose can be synthesized through a two-step procedure from D-glucal . The first step involves the preparation of 1,6-Anhydro-2-azido-2-deoxy-b-D-glucopyranose, which is then transformed into the desired compound by introducing the benzyl group at the 4-O position . The reaction conditions typically involve the use of azide reagents and benzylating agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain the compound in its pure form .
化学反応の分析
Types of Reactions
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substituting agents like halides or alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranose derivatives.
科学的研究の応用
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex oligosaccharides and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Integral in the development of antiviral drugs targeting diseases like HIV/AIDS.
Industry: Utilized in the production of novel therapeutic agents and drug discovery.
作用機序
The mechanism of action of 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose involves its role as a precursor in the synthesis of antiviral drugs. The azido group is crucial for the compound’s activity, as it can be transformed into an amino group, which interacts with viral enzymes and inhibits their function. This inhibition prevents the replication of the virus, thereby reducing the viral load in the body.
類似化合物との比較
Similar Compounds
1,6-Anhydro-2-azido-2-deoxy-b-D-glucopyranose: Lacks the benzyl group at the 4-O position.
1,6-Anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-b-D-glucopyranose: Contains additional benzyl groups at the 3 and 4 positions.
1,6-Anhydro-2-azido-3,4-bis-O-(phenylMethyl)-2-deoxy-b-D-glucopyranose: Similar structure with phenylmethyl groups.
Uniqueness
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose is unique due to its specific substitution pattern, which enhances its utility in drug synthesis and biomedical applications. The presence of the benzyl group at the 4-O position provides additional stability and reactivity, making it a preferred choice for various synthetic and research purposes.
特性
分子式 |
C13H15N3O4 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC名 |
(1R,2S,3R,4R,5R)-4-azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C13H15N3O4/c14-16-15-10-11(17)12(9-7-19-13(10)20-9)18-6-8-4-2-1-3-5-8/h1-5,9-13,17H,6-7H2/t9-,10-,11-,12-,13-/m1/s1 |
InChIキー |
CSEKEFNIXUCHND-SYLRKERUSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |
正規SMILES |
C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




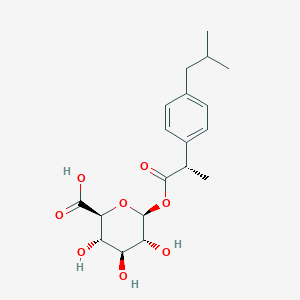
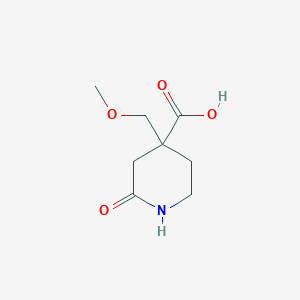


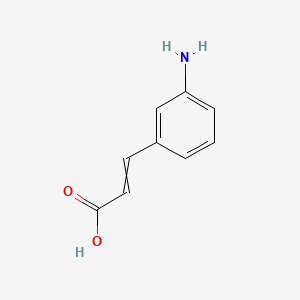
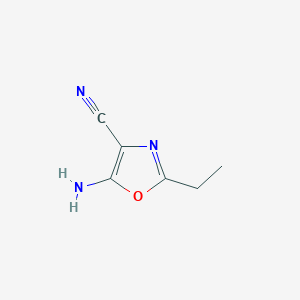

![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)
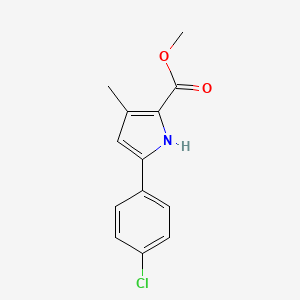

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438912.png)

